5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid
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Overview
Description
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a dioxoisoindoline moiety linked to a pentaneperoxoic acid chain, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid typically involves the reaction of phthalimide derivatives with appropriate alkylating agents under controlled conditions. One common method includes the reaction of phthalimide with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with a peroxoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by peroxoic acids or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the peroxoic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid involves its interaction with specific molecular targets and pathways. The compound’s peroxoic acid group is highly reactive, allowing it to participate in redox reactions that can modulate biological processes. The dioxoisoindoline moiety may also interact with various enzymes and receptors, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate: Shares a similar core structure but differs in the functional groups attached.
Ethanethioic Acid S-[3-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] Ester: Contains a thioester linkage instead of a peroxoic acid group.
Properties
CAS No. |
179639-14-6 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentaneperoxoic acid |
InChI |
InChI=1S/C13H13NO5/c15-11(19-18)7-3-4-8-14-12(16)9-5-1-2-6-10(9)13(14)17/h1-2,5-6,18H,3-4,7-8H2 |
InChI Key |
SVGUGZJLQICWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)OO |
Origin of Product |
United States |
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